molecular formula C9H10 B1347348 cis-Propenylbenzene CAS No. 766-90-5

cis-Propenylbenzene

Cat. No. B1347348
CAS RN: 766-90-5
M. Wt: 118.18 g/mol
InChI Key: QROGIFZRVHSFLM-KXFIGUGUSA-N
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Description

Cis-Propenylbenzene, also known as (Z)-1-Phenylpropene, is a hydrocarbon compound . It is a colorless liquid noted for its sweet, aromatic scent . It serves multiple roles in industrial applications, being used as a solvent, a lubricant, and a starting material for the synthesis of other compounds .


Synthesis Analysis

Cis-Propenylbenzene is a precursor in the synthesis of diverse compounds like polymers, drugs, and dyes . It has been studied in the context of hydrogenation and isomerization over a 1% Pt/alumina catalyst . The synthesis references can be found in Synthetic Communications, 14, p. 377, 1984 DOI: 10.1080/00397918408062837 and Synthesis, p. 784, 1975 .


Molecular Structure Analysis

The molecular formula of cis-Propenylbenzene is C9H10 . It has a molecular weight of 118.1757 . The IUPAC Standard InChI is InChI=1S/C9H10/c1-2-6-9-7-4-3-5-8-9/h2-8H,1H3/b6-2- .


Chemical Reactions Analysis

The hydrogenation and isomerization of cis-Propenylbenzene have been investigated . When reacted individually, the cis-isomer gave the fastest rate of hydrogenation . All isomers gave high selectivity to phenylpropane, with isomerization controlled by thermodynamic constraints .


Physical And Chemical Properties Analysis

Cis-Propenylbenzene has a boiling point of 175 ºC . It contains a total of 19 bonds; 9 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, and 1 six-membered ring .

Scientific Research Applications

Anodic Oxidation in Chemical Synthesis

Anodic oxidation of cis/trans mixtures of methoxylated propenylbenzenes can preferentially react with the trans-isomer, providing a method to obtain pure cis-propenylbenzene derivatives. This technique is valuable in the preparation of specific cis-isomers for various chemical applications (Gates & Swenton, 1992).

Microbial Transformation in Flavour Production

cis-Propenylbenzene is a common compound used in flavor production. Microbial transformation has emerged as a significant method for producing natural flavors. This environmentally friendly approach, utilizing microbial metabolism, is gaining attention for producing flavors like vanillin, a high-value aromatic compound (Xu, Hua & Ma, 2007).

Thermal Behaviour Studies

The thermal behavior of cis-propenylbenzene has been studied, revealing insights into isomerization and structural transformations at high temperatures. Such studies are crucial for understanding the stability and reactivity of this compound under various conditions (Heimgartner, Hansen & Schmid, 1972).

Biotransformation in Aroma Compound Synthesis

Biotransformation of propenylbenzenes by specific bacterial strains can convert these compounds into various flavor, fragrance, and fine chemicals. This biotechnological application is notable for its efficiency and environmental sustainability (Shimoni et al., 2003).

Photoswitching Applications

cis-Propenylbenzene derivatives, like amidoazobenzene, have been used in developing photoswitches that operate without UV light. This advancement is significant in applications where UV light can be detrimental, such as in biological systems (Beharry, Sadovski & Woolley, 2011).

Safety And Hazards

Cis-Propenylbenzene is highly flammable . It is recommended to keep it away from sources of ignition .

Future Directions

Future research could focus on further understanding the hydrogenation and isomerization of cis-Propenylbenzene and its isomers . The influence of steric and electronic effects on these processes could be of particular interest .

properties

IUPAC Name

[(Z)-prop-1-enyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10/c1-2-6-9-7-4-3-5-8-9/h2-8H,1H3/b6-2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QROGIFZRVHSFLM-KXFIGUGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50880652
Record name (z)-1-phenylpropene
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Molecular Weight

118.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-beta-Methylstyrene

CAS RN

766-90-5
Record name beta-Methylstyrene, cis-
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Record name cis-Propenylbenzene
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Record name (z)-1-phenylpropene
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Record name [(Z)-prop-1-enyl]benzene
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Record name .BETA.-METHYLSTYRENE, CIS-
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Synthesis routes and methods I

Procedure details

A mixture of 1-phenyl-1-propanol (0.16 g, 1.17 mmol) and Catalyst A or B (30 mg) in toluene (1 ml) was stirred and heated at 75° C. for 10 h under nitrogen. Ether (20 ml) was added and the mixture was filtered to remove the catalyst. The organic washings were concentrated under reduced pressure at room temperature to afford β-methyl styrene as a colourless oil (0.13 g, 92%).
Quantity
0.16 g
Type
reactant
Reaction Step One
[Compound]
Name
Catalyst A
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Yield
92%

Synthesis routes and methods II

Procedure details

The filtered catalyst above was added to 1-phenyl-1-propanol (0.16 g) in toluene (1 ml). The same procedure as above was followed to afford β-methyl styrene as a colourless oil (0.13 g, 92%).
Quantity
0.16 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
92%

Synthesis routes and methods III

Procedure details

Compounds of Formula 1 readily catalyse the dehydration of olefins. Standard conditions were used to conduct these reactions. For example heating cyclohexanol in the presence of compounds of Formula 1 where R and R1 are hydrogen or R is hydrogen and R1 is a C1-40 alkyl, C2-40 alkenyl, C2-40 alkynyl, aryl or C1-8 alkylaryl fragment gave the desired cyclohexene. In a similar fashion treatment of 1-phenyl-1-propanol in toluene with catalysts of Formula 1 where R and R1 are hydrogen or R is hydrogen and R1 is a C1-40 alkyl, C2-40 alkenyl, C2-40 alkynyl, aryl or C1-18 alkylaryl fragment in toluene at 75° C. gave β-methyl styrene in greater than 90% yield. An advantage of this procedure is that the catalyst can simply be filtered off and reused without any apparent reduction in activity.
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[Compound]
Name
Formula 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
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0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
C1-40 alkyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
C2-40 alkenyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
C2-40 alkynyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
aryl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
C1-18 alkylaryl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Yield
90%

Synthesis routes and methods IV

Procedure details

In 1.0 ml of DME were heated 1.0 mmol of 1-phenyl-1-propyne and 0.01 mmol of tetraethylammonium μ-hydride-bis(pentacarbonylchromium(O)) at 100° C. and at a hydrogen pressure of 50 atm for 13 hours with stirring. GLC analysis of the reaction mixture revealed that propylbenzene and β-methylstyrene were produced in a yield of 46% and 10%, respectively.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Quantity
1 mmol
Type
reactant
Reaction Step Three
[Compound]
Name
tetraethylammonium μ-hydride-bis(pentacarbonylchromium(O))
Quantity
0.01 mmol
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
Yield
46%

Synthesis routes and methods V

Procedure details

Functionalized zirconia nanoparticles in which 50%, 25%, and 25% of the surface sites reacted with bufexamac, 2a (Preparatory Example 1), and 2b (Preparatory Example 2), respectively, were prepared as follows. A clean vial was charged with 10 grams of ZrO2 sol (47.3% weight) followed by 20 grams of 1-methoxy-2-propanol. Then 0.739 grams (0.70 mmol/g ZrO2) of bufexamac, 0.383 grams (0.35 mmol/g ZrO2) of 2a and 0.243 grams (0.35 mmol/g ZrO2) 2b were added to the vial. The content of the vial was stirred for 2 hours. The solution was then dried down to a powder, under vacuum, at 70° C. A total of 4.93 grams of zirconia nanoparticle powder was recovered. The powder was placed in a clean vial and redispersed in 4.93 grams of ultra-pure THF to yield a clear, slightly yellow solution. To this solution 0.48 grams of 3-isopropenyl-α,α-dimethylbenzyl isocyanine was added. The vial was sealed and stirred for 12 hours at room temperature. An FT-IR was taken of the sample, and an IR peak was observed at 1751 cm−1 and attributed to the ν(C═O) stretch in the urethane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
zirconia
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0 (± 1) mol
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reactant
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
Reaction Step Two
[Compound]
Name
ZrO2
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
20 g
Type
reactant
Reaction Step Four
Quantity
0.739 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
2b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-Propenylbenzene
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
113
Citations
WRR Park, GF WRIGHT - The Journal of Organic Chemistry, 1954 - ACS Publications
… ratio of positional isomers in this series of oxymercurations the large polar deformation of styrene is oppositely disposed to that of 2-methyl-1 -phenylpropene, while cispropenylbenzene …
Number of citations: 20 pubs.acs.org
BD Gates, JS Swenton - Tetrahedron letters, 1992 - Elsevier
Anodic oxidation of cis/trans mixtures of 1,2-dimethoxy-4-propenylbenzene, 4-methoxy-propenylbenzene, and 1,2-methylenedioxy-4-propenylbenzene led to preferential reaction of the …
Number of citations: 12 www.sciencedirect.com
H Nozaki, Y Okuyama, S Fujita - Canadian Journal of Chemistry, 1968 - cdnsciencepub.com
… was decomposed tliermally using trans- or cis-propenylbenzene as a solvent at 150-160". A … cispropenylbenzene was 18:82. Thus the addition of 1 to trans- and cis-propenylbenzene …
Number of citations: 15 cdnsciencepub.com
HC Brown, MC Desai, PK Jadhav - The Journal of Organic …, 1982 - ACS Publications
… of representative cis-disubstituted alkenes such as cis-2-butene, cis-3-hexene, cw-2-pentene, norbomene, norbomadiene, ci's-4,4-dimethyl-2-pentene, and cis-propenylbenzene. …
Number of citations: 206 pubs.acs.org
H Lv, H Qin, M Sun, F Jia, B Huang… - Angewandte Chemie, 2022 - Wiley Online Library
… The main semihydrogenation product is cis-propenylbenzene also (79.4 %). In contrast, Pd/… quickly and its selectivity to cis-propenylbenzene also decreased correspondingly (Figure 2h)…
Number of citations: 32 onlinelibrary.wiley.com
RS Atkinson, BD Judkins - Journal of the Chemical Society, Chemical …, 1979 - pubs.rsc.org
… the triplet nitrene to cis-propenylbenzene would proceed via a … on lowering the cis-propenylbenzene concentration from 4-7 … that the cis-propenylbenzene underwent conversion in part …
Number of citations: 6 pubs.rsc.org
BH Chang, CP Lau, RH Grubbs… - Journal of organometallic …, 1985 - Elsevier
… The similar reduction products have also been employed in catalytic isomerization of allylbenzene which is converted into a mixture of frans- and cis-propenylbenzene. Polymer-…
Number of citations: 15 www.sciencedirect.com
BH Chang, RH Grubbs, CH Brubaker Jr - Journal of organometallic …, 1985 - Elsevier
… Allylbenzene was converted into a mixture of trans- and cis-propenylbenzene, cis-stilbene was isomerized to trans-stilbene, and 1,5-cyclooctadiene was isomerized to 1,3-…
Number of citations: 28 www.sciencedirect.com
GJ Heiszwolf, H Kloosterziel - Recueil des Travaux Chimiques …, 1967 - Wiley Online Library
… I-Phenylallyl anion Allylbenzene, trans- and cis-propenylbenzene * after ionization to the I-phenylallyl anion showed identical spectra (recorded within minutes after its formation). The …
Number of citations: 58 onlinelibrary.wiley.com
JM Birchall, T Clarke, RN Haszeldine - Journal of the Chemical Society …, 1962 - pubs.rsc.org
… methyl and o-hydrogen in cis-propenylbenzene. Molecular models indicate that the angle … -cis-propenylbenzene is probably appreciably larger than that in cis-propenylbenzene, and …
Number of citations: 0 pubs.rsc.org

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